![molecular formula C20H28N2O B158368 beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol CAS No. 1850-31-3](/img/structure/B158368.png)
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol
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Overview
Description
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers led by Daniele Piomelli at the University of California, Irvine. Since then, URB597 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
Mechanism of Action
The mechanism of action of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is based on its ability to inhibit FAAH. FAAH is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects. beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has also been shown to increase the levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects:
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is its selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various diseases. However, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has a short half-life in vivo, which limits its therapeutic potential. In addition, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to have off-target effects, which may complicate its interpretation in some experiments.
Future Directions
Future research on beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its therapeutic potential. In addition, more studies are needed to understand the off-target effects of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol and to develop more selective inhibitors of FAAH. Finally, clinical trials are needed to determine the safety and efficacy of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol in humans for various diseases.
Synthesis Methods
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is synthesized through a multi-step process that involves the coupling of an indole derivative with an ethylidene-piperidine intermediate. The final product is obtained by reduction of the resulting ketone with sodium borohydride. The synthesis of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects.
properties
CAS RN |
1850-31-3 |
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Product Name |
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(3Z)-1-ethyl-3-ethylidenepiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C20H28N2O/c1-4-15-12-22(5-2)11-10-17(15)18(13-23)20-14(3)16-8-6-7-9-19(16)21-20/h4,6-9,17-18,21,23H,5,10-13H2,1-3H3/b15-4+ |
InChI Key |
QDPQUPYIXUARDK-SYZQJQIISA-N |
Isomeric SMILES |
CCN1CCC(/C(=C/C)/C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
Canonical SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
synonyms |
β-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
Origin of Product |
United States |
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